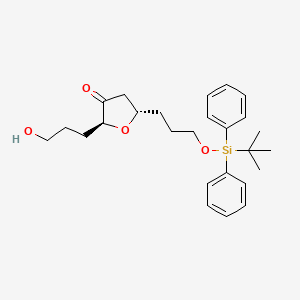
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one is a complex organic compound featuring a dihydrofuran ring substituted with tert-butyldiphenylsilyl and hydroxypropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Dihydrofuran Ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Substituents: The hydroxypropyl and tert-butyldiphenylsilyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The tert-butyldiphenylsilyl group can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols or alkanes.
Applications De Recherche Scientifique
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5S)-5-(3-((Tert-butyldimethylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one
- (2S,5S)-5-(3-((Trimethylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one
Uniqueness
The presence of the tert-butyldiphenylsilyl group in (2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one imparts unique steric and electronic properties, making it distinct from similar compounds. This uniqueness can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C26H36O4Si |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
(2S,5S)-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-2-(3-hydroxypropyl)oxolan-3-one |
InChI |
InChI=1S/C26H36O4Si/c1-26(2,3)31(22-13-6-4-7-14-22,23-15-8-5-9-16-23)29-19-11-12-21-20-24(28)25(30-21)17-10-18-27/h4-9,13-16,21,25,27H,10-12,17-20H2,1-3H3/t21-,25-/m0/s1 |
Clé InChI |
HKSOALVKWYWRNE-OFVILXPXSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H]3CC(=O)[C@@H](O3)CCCO |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(=O)C(O3)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


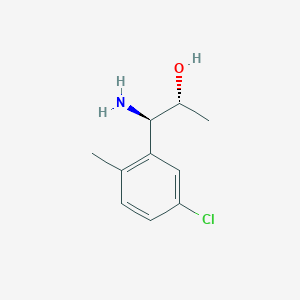

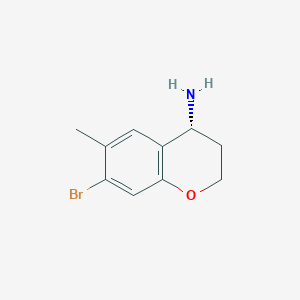

![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
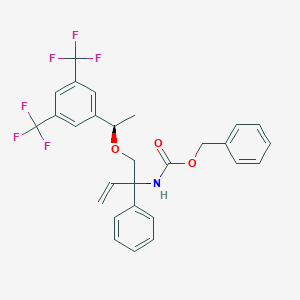
![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)

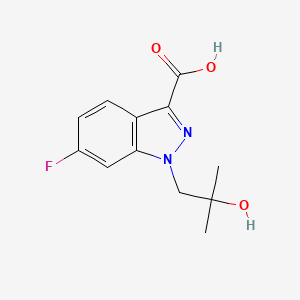
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)


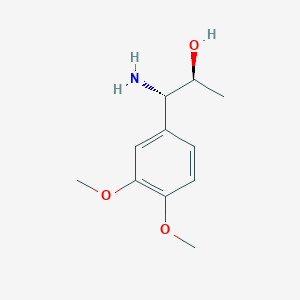
![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
